molecular formula C25H26N2O4S B5838741 N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide

N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide

Cat. No.: B5838741
M. Wt: 450.6 g/mol
InChI Key: MZCGVOXFYRNAMJ-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines acetyl, phenyl, and sulfonamido groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step often includes the coupling of the intermediate with the desired acetamide derivative under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivative compounds .

Scientific Research Applications

N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Acetylphenyl)-2-{N-[(4-methylphenyl)methyl]4-methylbenzenesulfonamido}acetamide is unique due to its combination of acetyl, phenyl, and sulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18-7-11-21(12-8-18)16-27(32(30,31)24-13-9-19(2)10-14-24)17-25(29)26-23-6-4-5-22(15-23)20(3)28/h4-15H,16-17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCGVOXFYRNAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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